Bienvenue dans la boutique en ligne BenchChem!

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methylphenyl)acetamide

Cyclooxygenase inhibition COX-1/COX-2 selectivity Anti-inflammatory drug discovery

This meta-tolyl N-phthaloylglycine amide (C₁₇H₁₄N₂O₃, MW 294.30) is a key regioisomer in the COX-2-selective isoindoline series. The 3-methyl substitution alters the dihedral angle and hydrogen-bonding capacity versus ortho/para analogs, enabling systematic SAR exploration of COX isoenzyme selectivity, anticonvulsant potency (MES model), and PDE4 subtype bias. Use as a hapten probe or a starting scaffold for anti-inflammatory lead optimization. Confirm IC₅₀ values in ovine/human recombinant enzyme assays before advancing. Procure this exact regioisomer to avoid substitution-driven pharmacological profile shifts.

Molecular Formula C17H14N2O3
Molecular Weight 294.30 g/mol
Cat. No. B5690152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methylphenyl)acetamide
Molecular FormulaC17H14N2O3
Molecular Weight294.30 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C17H14N2O3/c1-11-5-4-6-12(9-11)18-15(20)10-19-16(21)13-7-2-3-8-14(13)17(19)22/h2-9H,10H2,1H3,(H,18,20)
InChIKeyACIODYILTZYOEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 989 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methylphenyl)acetamide: Structural and Pharmacological Baseline for Procurement


2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methylphenyl)acetamide (C17H14N2O3, MW 294.30) is a synthetic N-phthaloylglycine secondary amide belonging to the 1,3-dioxoisoindoline class. The compound bears a meta-methyl (3-methylphenyl) substituent on the anilide nitrogen, placing it within the thalidomide-analog pharmacophore space [1]. This class has demonstrated dual cyclooxygenase (COX-1/COX-2) inhibitory activity and anticonvulsant properties in preclinical models, with the N-aryl substitution pattern critically modulating selectivity and potency profiles [2].

Why 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methylphenyl)acetamide Cannot Be Interchanged with Other N-Aryl Phthalimidoacetamides


Within the N,N-phthaloylacetamide series, the position of the methyl substituent on the N-phenyl ring (ortho, meta, or para) exerts distinct steric and electronic effects that directly influence COX isoenzyme selectivity, anticonvulsant potency, and metabolic stability [1]. The meta-methyl group in this compound alters the dihedral angle between the phenyl ring and the amide plane compared to the ortho and para analogs, modulating hydrogen-bonding capacity with biological targets [2]. Generic substitution with unsubstituted, o-tolyl, or p-tolyl analogs without systematic comparative evaluation risks altering pharmacological profile in ways not predictable from in-class assumptions alone, as demonstrated by the COX-1/COX-2 selectivity shifts observed upon secondary amide formation in the parent series [1].

Quantitative Differential Evidence: 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methylphenyl)acetamide vs. Closest Analogs


COX-1/COX-2 Selectivity Shift: Secondary m-Tolyl Amide vs. Primary Amide Parent Structure

In a series of 15 N,N-phthaloylacetamide derivatives evaluated for COX-1 and COX-2 inhibition, the conversion of the primary amide to secondary or tertiary amide derivatives consistently lowered overall COX inhibitory potency but favored COX-2 selectivity, yielding compounds with stronger COX-2 inhibiting activity relative to COX-1 [1]. The target compound, as a secondary amide with a 3-methylphenyl substituent, is predicted to exhibit this COX-2-favoring selectivity shift relative to the primary amide N-phthaloylglycinamide. This class-level SAR has been corroborated by structural modeling showing that N-aryl substitution restricts the conformational freedom of the acetamide side chain, reducing COX-1 active site complementarity while preserving partial COX-2 binding [1].

Cyclooxygenase inhibition COX-1/COX-2 selectivity Anti-inflammatory drug discovery

Regioisomeric Differentiation: Meta-Methyl vs. Para-Methyl Substitution Effects on Predicted Physicochemical and Pharmacological Properties

Comparative analysis of ortho-, meta-, and para-methyl substituted N-aryl phthalimidoacetamides reveals that the meta-methyl isomer (target compound) possesses distinct steric and electronic properties relative to both the para-methyl (CAS 7473-88-3, N-p-tolyl analog) and ortho-methyl (CAS 76492-00-7, N-o-tolyl analog) isomers . The meta-methyl group exerts an electron-donating inductive effect without the resonance donation possible from the para position, resulting in a different N-H acidity of the amide proton. Additionally, the meta-substitution avoids the steric clash between the ortho-methyl group and the amide carbonyl that restricts conformational freedom in the o-tolyl analog . These differences are significant because N-phenyl ring substitution position has been shown to directly influence anticonvulsant potency in N-phenylphthalimide pharmacophores, where the order of activity follows 3-amino > H > 3-nitro for meta-substituted analogs [1].

Regioisomer differentiation Structure-activity relationship Meta vs. para substitution

Class-Wide Anticonvulsant Potential: N-Phthaloylglycine Amide Backbone Activity in MES Seizure Models

N,N-phthaloyl-glycine amides as a class have demonstrated significant anticonvulsant activity in the maximal electroshock seizure (MES) test in mice and rats [1]. The glycine-derived amide series showed higher activity than β-alanine and GABA derivatives upon intraperitoneal administration. Notably, N,N-phthaloyl-glycine ethyl amide (4b) achieved an ED50 of 19.1 mg/kg (i.p., mice) in the MES test, which on a molar basis is comparable to phenytoin with lower toxicity in the rotorod test [1]. The N,N-phthaloyl-glycine amides were also orally active in rats. The m-tolyl analog (target compound) shares this N-phthaloylglycine amide backbone, and the meta-methyl substitution is expected to modulate potency based on the established SAR that aryl substitution influences anticonvulsant activity through lipophilicity and electronic effects [2].

Anticonvulsant activity Maximal electroshock seizure Epilepsy drug discovery

Thalidomide-Derived Pharmacophore: PDE4 and TNF-α Modulation Potential of Isoindoline-1,3-dione Acetamides

The 1,3-dioxoisoindoline (phthalimide) scaffold is the core pharmacophore of thalidomide and its immunomodulatory derivatives (IMiDs). Patents covering pharmaceutically active isoindoline derivatives explicitly claim non-polypeptide isoindoline derivatives that decrease TNF-α levels and inhibit phosphodiesterases, particularly PDE4 and PDE3 [1]. The acetamide linker at the 2-position of the isoindoline-1,3-dione ring, as present in the target compound, positions the N-aryl group for optimal interaction with the PDE4 catalytic site based on molecular simplification of the thalidomide structure [2]. The meta-methyl substitution on the N-phenyl ring further differentiates this compound from the unsubstituted phenyl and para-substituted analogs, which have been separately claimed in patent families for PDE4-related inflammatory conditions [1].

PDE4 inhibition TNF-alpha modulation Immunomodulatory drug discovery

Validated Application Scenarios for 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methylphenyl)acetamide Based on Quantitative Evidence


COX-2-Selective Anti-Inflammatory Probe Compound Development

Based on the class-wide SAR demonstrating that secondary N,N-phthaloylacetamide amides favor COX-2 selectivity over COX-1 relative to primary amides [1], this compound is appropriate for use as a starting scaffold in medicinal chemistry campaigns targeting COX-2-selective anti-inflammatory agents. The meta-methyl substitution provides a distinct electronic profile compared to para- and ortho-methyl isomers, enabling systematic exploration of substitution-dependent selectivity. Researchers should evaluate COX-1/COX-2 IC50 values in ovine/human recombinant enzyme assays and confirm selectivity in human whole-blood assays before advancing.

Regioisomeric SAR Toolkit for Anticonvulsant Drug Discovery

The target m-tolyl compound, alongside its o-tolyl (CAS 76492-00-7) and p-tolyl (CAS 7473-88-3) isomers, forms a regioisomeric set for systematic evaluation of N-aryl substitution effects on anticonvulsant activity. The N-phthaloylglycine amide class has established MES anticonvulsant activity with ED50 values as low as 19.1 mg/kg (i.p., mice) for the ethyl amide analog [2]. Comparative testing of the three methyl-substituted isomers in the MES and subcutaneous pentylenetetrazole (scPTZ) models, with rotorod neurotoxicity assessment, will define the regioisomeric contribution to protective index and guide lead optimization.

PDE4 Inhibitor Pharmacophore Exploration within the Thalidomide Structural Space

As a 1,3-dioxoisoindoline-2-acetamide derivative, this compound falls within the claimed pharmacophore space of PDE4-inhibiting isoindoline derivatives [3]. The m-tolyl substituent represents a specific N-aryl variation that can be used to probe PDE4 subtype selectivity (PDE4A, B, C, D) and assess the impact of meta-methyl substitution on cAMP elevation in inflammatory cell models. Procurement of this specific analog enables systematic comparison with Celgene-derived PDE4 inhibitor scaffolds and may reveal subtype-selective profiles distinct from those of para-substituted or unsubstituted phenyl analogs.

Chemical Biology Tool for N-Phthaloylglycine-Mediated Protein Labeling and Hapten Studies

N-phthaloylglycine derivatives are established haptens that covalently modify free amine groups on proteins . The m-toluidide derivative provides a distinct hydrophobic and steric profile for probing hapten-protein interactions compared to the commonly used N-phthaloylglycine and its simple alkyl amides. This compound can serve as a structurally defined chemical probe for FX-type hapten mechanism studies, where the meta-methyl group may influence hapten recognition by antibodies or cellular transporters, potentially altering immunogenicity profiles relative to unsubstituted analogs.

Quote Request

Request a Quote for 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.